molecular formula C23H32N2O4 B5638448 ((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol

((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol

Cat. No. B5638448
M. Wt: 400.5 g/mol
InChI Key: WQXSYRJBALLDII-RTBURBONSA-N
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Description

The introduction of such compounds often involves the exploration of novel synthetic pathways, structural configurations, and potential applications in various fields such as materials science, pharmacology, and chemical synthesis. The compound appears to be a derivative of benzofuran and piperidine, suggesting interest in its synthesis and analysis due to the unique properties and reactivities of these moieties.

Synthesis Analysis

The synthesis of complex organic compounds like the one described typically involves multi-step reactions, including ring closure, substitution, and functional group transformations. For example, the synthesis of similar compounds has utilized techniques such as palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions and chemical resolution processes (Luo & Naguib, 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT), is crucial for confirming the configuration of synthesized compounds. Studies on related compounds have employed DFT and X-ray crystallography to confirm molecular structures and assess conformational stability (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore the reactivity of functional groups, the formation of new bonds, and the synthesis of derivatives with varied properties. Research on analogous compounds has investigated reactions like nucleophilic aromatic fluoride displacement-cyclization to synthesize derivatives with specific substituents (Kapples & Effland, 1993).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the behavior of compounds under various conditions. Crystallographic data can reveal insights into the stability, packing, and potential intermolecular interactions within the crystal lattice (Sudhakar et al., 2005).

properties

IUPAC Name

(3,6-dimethyl-1-benzofuran-2-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-15-3-4-20-16(2)22(29-21(20)9-15)23(28)25-11-18(19(12-25)14-27)10-24-7-5-17(13-26)6-8-24/h3-4,9,17-19,26-27H,5-8,10-14H2,1-2H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXSYRJBALLDII-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CC(C(C3)CO)CN4CCC(CC4)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3C[C@H]([C@H](C3)CO)CN4CCC(CC4)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6-dimethyl-1-benzofuran-2-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]pyrrolidin-1-yl]methanone

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